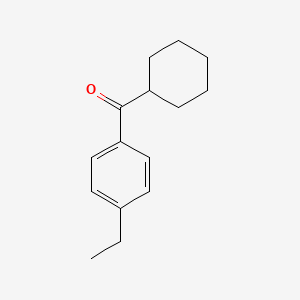
3-benzyl-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzyl group, a nitrophenyl group, and a dihydroquinazolinone core, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with benzaldehyde and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinazolinone derivatives with various functional groups.
Reduction: Amino-substituted quinazolinone derivatives.
Substitution: Halogenated or alkylated quinazolinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 3-benzyl-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The nitrophenyl group may play a role in binding to active sites, while the quinazolinone core could be involved in stabilizing the interaction. Further studies are needed to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the benzyl and nitrophenyl groups, resulting in different biological activities.
3-Benzyl-2-phenylquinazolin-4(3H)-one: Similar structure but without the nitro group, leading to variations in reactivity and applications.
4-Nitro-2-phenylquinazolin-4(3H)-one:
Uniqueness
3-Benzyl-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both benzyl and nitrophenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C21H17N3O3 |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
3-benzyl-2-(4-nitrophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H17N3O3/c25-21-18-8-4-5-9-19(18)22-20(16-10-12-17(13-11-16)24(26)27)23(21)14-15-6-2-1-3-7-15/h1-13,20,22H,14H2 |
Clé InChI |
BYZONGNQJNFGSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B15009255.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B15009265.png)
![1,5-dimethyl-4-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15009272.png)
![4-{[(E)-furan-2-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B15009275.png)
![6-Amino-4-(4-butoxyphenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15009276.png)
![3-Hydroxy-N'-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide](/img/structure/B15009285.png)
![2-(furan-2-yl)-N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}imidazo[1,2-a]pyridin-3-amine](/img/structure/B15009286.png)
![(2Z)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B15009291.png)

![[4-Chloro-6-(4-iodo-phenylamino)-[1,3,5]triazin-2-ylamino]-acetic acid ethyl ester](/img/structure/B15009298.png)

![2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)benzotriazol-5-yl]acetamide](/img/structure/B15009306.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B15009322.png)
